molecular formula C13H16N6O4 B1683860 Triciribine CAS No. 35943-35-2

Triciribine

Numéro de catalogue: B1683860
Numéro CAS: 35943-35-2
Poids moléculaire: 320.30 g/mol
Clé InChI: HOGVTUZUJGHKPL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

La synthèse de la triciribine implique plusieurs étapes clés. L'une des méthodes les plus efficaces rapportées comprend la substitution régiosélective de la 1-N-Boc-2-méthylhydrazine et une transformation en un seul pot catalysée par l'acide trifluoroacétique. Ce processus combine la déprotection du groupe tert-butylcarbonyle et la réaction de fermeture de cycle pour donner un motif tricyclique de nucléoside . Le rendement global de cette synthèse est d'environ 35 % .

Analyse Des Réactions Chimiques

La triciribine subit diverses réactions chimiques, notamment :

Les réactifs courants utilisés dans ces réactions comprennent l'acide trifluoroacétique, les dérivés de l'hydrazine et divers agents oxydants et réducteurs. Les principaux produits formés à partir de ces réactions sont généralement des analogues de nucléosides modifiés avec des applications thérapeutiques potentielles .

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

5. Mécanisme d'action

La this compound exerce ses effets en inhibant la phosphorylation et la signalisation des trois membres de la famille Akt : Akt-1, Akt-2 et Akt-3 . Ces protéines kinases sérine/thréonine jouent un rôle essentiel dans la prolifération et la survie cellulaires. En se liant au domaine d'homologie de la pleckstrine d'Akt, la this compound empêche son recrutement à la membrane plasmique, inhibant ainsi son activation . Cette perturbation de la voie de signalisation Akt entraîne une réduction de la prolifération cellulaire et une augmentation de l'apoptose dans les cellules cancéreuses .

Comparaison Avec Des Composés Similaires

La triciribine est unique parmi les analogues de nucléosides en raison de son inhibition spécifique de la voie de signalisation Akt. Parmi les composés similaires, on peut citer :

Ces composés partagent la capacité d'inhiber la signalisation Akt, mais diffèrent par leurs mécanismes spécifiques et leurs applications thérapeutiques.

Activité Biologique

Triciribine, a potent small-molecule inhibitor of the AKT signaling pathway, has garnered attention for its diverse biological activities, particularly in cancer therapy and metabolic regulation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cell types, and potential therapeutic applications.

This compound primarily functions as an inhibitor of the AKT pathway, which is crucial in regulating cell growth, survival, and metabolism. It selectively inhibits the phosphorylation of all three isoforms of AKT (AKT1, AKT2, and AKT3), thereby disrupting downstream signaling pathways involved in tumorigenesis and resistance to chemotherapy.

Key Findings:

  • Inhibition of AKT Phosphorylation : Studies have shown that this compound significantly reduces the phosphorylation levels at Thr309 and Ser474, essential for full AKT activation .
  • Impact on Tumor Cells : In vitro studies indicate that this compound effectively inhibits the growth of cancer cells with hyperactivated AKT while having minimal effects on cells with normal AKT activity .

1. Lipid Metabolism

This compound has been shown to enhance low-density lipoprotein receptor (LDLR) expression and function. This effect is mediated through stabilization of LDLR mRNA and reduction in PCSK9 expression, leading to increased LDL uptake by liver cells.

Study Effect Observed Mechanism
Increased LDLR expressionStabilization of LDLR mRNA
Enhanced LDL uptakeReduction in PCSK9 expression

2. Anti-Cancer Activity

This compound demonstrates significant anti-tumor effects across various cancer types. For instance, in pancreatic cancer models, it enhances the efficacy of gemcitabine by overcoming AKT-mediated resistance.

  • Case Study : A study found that the combination of this compound with gemcitabine resulted in a significant increase in apoptosis rates compared to either drug alone (p<0.01) and inhibited cell growth in MiaPaCa-2 pancreatic adenocarcinoma cells .

3. Pulmonary Disease

Recent research indicates that this compound may reverse pulmonary fibrosis and halt disease progression in models of pulmonary hypertension.

"Our tests show that treatment with this compound can halt disease progression and may even reverse some of the damage to lung tissue" .

Efficacy in Various Cancer Models

This compound has been tested across multiple cancer cell lines with varying results based on the presence or absence of activated AKT:

Cell Line Response to this compound
MiaPaCa-2 (Pancreatic)Significant growth inhibition
STC-1 (Neuroendocrine)65% reduction in growth
BON (Carcinoid)No significant response

Combination Therapies

This compound's effectiveness is often enhanced when used in combination with other therapies:

  • In gastroenteropancreatic neuroendocrine tumors (GEP-NETs), this compound combined with traditional cytostatic drugs demonstrated synergistic anti-proliferative effects, indicating its potential for use in combination therapies .

Q & A

Q. What is the primary mechanism of action of Triciribine in inhibiting cancer cell proliferation, and how can researchers validate this mechanism in vitro?

Basic Research Question
this compound selectively inhibits Akt phosphorylation (Thr308 and Ser473), blocking downstream signaling pathways critical for cancer cell survival and proliferation. It does not directly inhibit upstream activators like PI3K or PDK1, nor does it affect other kinases such as ERK1/2 or PKC . To validate this mechanism, researchers should:

  • Use Western blotting to assess Akt phosphorylation levels in treated vs. untreated cells.
  • Perform flow cytometry to measure apoptosis and cell cycle arrest (e.g., G1 phase accumulation).
  • Include positive controls (e.g., Akt inhibitors with known mechanisms) and negative controls (cells with silenced Akt) to confirm specificity .

Q. How should researchers address variability in this compound’s efficacy across different cancer cell lines, particularly regarding Akt inhibition?

Advanced Research Question
Variability may stem from differences in Akt isoform expression (Akt1, Akt2, or Akt3), genetic mutations, or compensatory signaling pathways. Methodological approaches include:

  • Multi-cell-line screening : Test this compound on panels of cell lines with documented Akt expression levels (e.g., via CRISPR or RNA-seq databases).
  • Pathway enrichment analysis : Use tools like Gene Set Enrichment Analysis (GSEA) to identify resistance mechanisms in non-responsive lines .
  • Combination studies : Pair this compound with inhibitors of compensatory pathways (e.g., mTOR or MEK) to overcome resistance .

Q. What are the recommended in vitro and in vivo concentrations of this compound for cytotoxicity assays, and how should dose-response curves be interpreted?

Basic Research Question

  • In vitro : Typical concentrations range from 10 nM to 1 µM , with treatment durations of 24–72 hours depending on cell doubling time .
  • In vivo : Mouse xenograft models often use 10–20 mg/kg administered intraperitoneally, 3–5 times weekly .
  • Dose-response analysis : Use nonlinear regression models (e.g., log-inhibitor vs. response in GraphPad Prism) to calculate IC50 values. Ensure assays include triplicate technical replicates and biological repeats to account for plate-to-plate variability .

Q. How can researchers reconcile conflicting data on this compound’s off-target effects in DNA synthesis inhibition versus Akt-specific activity?

Advanced Research Question
Conflicts may arise due to assay conditions (e.g., prolonged exposure leading to secondary effects) or cell-type-specific responses. To resolve this:

  • Time-course experiments : Differentiate primary (Akt inhibition) and secondary (DNA synthesis) effects by varying treatment durations.
  • Kinase profiling assays : Use platforms like KinomeScan to quantify off-target kinase inhibition at relevant concentrations .
  • Genetic validation : Compare this compound’s effects in wild-type vs. Akt-knockout cells to isolate Akt-dependent phenotypes .

Q. What statistical frameworks are most appropriate for analyzing this compound’s synergistic effects in combination therapies?

Advanced Research Question

  • Chou-Talalay method : Calculate combination indices (CI) using CompuSyn software to classify synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1) .
  • Bliss independence model : Assess whether the observed effect exceeds the expected effect of individual drugs.
  • ANOVA with post-hoc tests : Compare monotherapy vs. combination groups, adjusting for multiple comparisons (e.g., Tukey’s HSD) .

Q. How should researchers design experiments to evaluate this compound’s impact on tumor microenvironments in vivo?

Advanced Research Question

  • Orthotopic models : Implant cancer cells into organ-specific sites (e.g., mammary fat pad for breast cancer) to mimic tumor-stroma interactions.
  • Immune profiling : Use flow cytometry to quantify tumor-infiltrating lymphocytes (TILs) and cytokines (e.g., IL-6, TNF-α) post-treatment .
  • Hypoxia markers : Stain tumors for HIF-1α to assess this compound’s penetration into hypoxic regions .

Q. What criteria should guide the selection of preclinical models for studying this compound’s efficacy against Akt-overexpressing tumors?

Basic Research Question

  • Genetic fidelity : Use models with clinically relevant Akt alterations (e.g., PTEN-null or PI3K-mutant tumors).
  • Pharmacodynamic endpoints : Measure Akt phosphorylation in tumor biopsies 24 hours post-treatment to confirm target engagement.
  • Ethical compliance : Follow NIH guidelines for tumor burden limits and humane endpoints in rodent studies .

Q. How can researchers mitigate batch-to-batch variability in this compound’s activity due to compound stability issues?

Advanced Research Question

  • Quality control : Perform HPLC purity checks (>95%) and store aliquots in desiccated, light-protected conditions at -80°C .
  • Fresh preparation : Reconstitute this compound in DMSO immediately before use to prevent hydrolysis.
  • Bioactivity validation : Include a reference cell line (e.g., Akt-overexpressing MCF-7) in each experiment as an internal control .

Q. What methodologies are recommended for meta-analysis of this compound studies to resolve contradictions in reported IC50 values?

Advanced Research Question

  • Data normalization : Standardize IC50 values using the same assay type (e.g., ATP-based viability vs. clonogenic survival).
  • Covariate adjustment : Account for variables like cell confluency, serum concentration, and passage number in regression models.
  • Public databases : Extract data from repositories like PubChem BioAssay or GDSC to increase sample size .

Q. How should researchers structure a manuscript to highlight this compound’s novel contributions to Akt signaling research?

Basic Research Question

  • Introduction : Clearly define gaps in Akt inhibition strategies and cite prior failures (e.g., toxicity of pan-Akt inhibitors).
  • Results : Use subheadings to separate mechanistic studies (Akt phosphorylation) from phenotypic outcomes (apoptosis, tumor growth).
  • Discussion : Contrast findings with earlier Akt inhibitors and propose translational implications (e.g., combinatorial regimens) .

Propriétés

IUPAC Name

2-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O4/c1-18-11-7-5(10(14)17-18)2-19(12(7)16-4-15-11)13-9(22)8(21)6(3-20)23-13/h2,4,6,8-9,13,20-22H,3H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGVTUZUJGHKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC3=C2C(=CN3C4C(C(C(O4)CO)O)O)C(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20860527
Record name 5-Methyl-1-pentofuranosyl-1,5-dihydro-1,4,5,6,8-pentaazaacenaphthylen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35943-35-2
Record name Triciribine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154020
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.